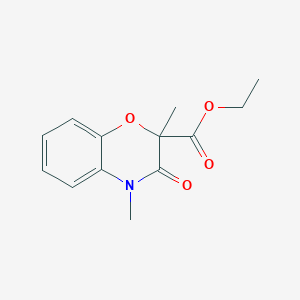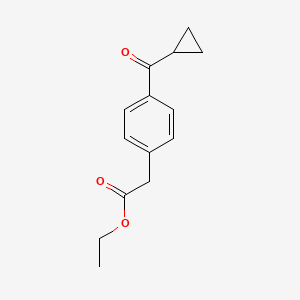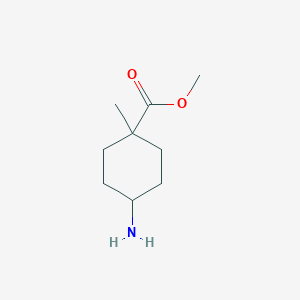
methyl4-amino-1-methylcyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl4-amino-1-methylcyclohexane-1-carboxylate is an organic compound with the molecular formula C9H17NO2 It is a derivative of cyclohexane, featuring an amino group and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl4-amino-1-methylcyclohexane-1-carboxylate typically involves the esterification of 4-amino-1-methylcyclohexanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
methyl4-amino-1-methylcyclohexane-1-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of methyl4-amino-1-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Methyl 1-aminocyclopropanecarboxylate: A structural analog with a cyclopropane ring instead of a cyclohexane ring.
Methyl 4-aminocyclohexane-1-carboxylate: Similar structure but lacks the methyl group on the cyclohexane ring.
Uniqueness: methyl4-amino-1-methylcyclohexane-1-carboxylate is unique due to the presence of both an amino group and a methyl ester group on the cyclohexane ring. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
methyl 4-amino-1-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-9(8(11)12-2)5-3-7(10)4-6-9/h7H,3-6,10H2,1-2H3 |
InChI Key |
BLJQBWDXAQDIDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)N)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Acetyl-7-bromo-benzo[b]thiophene](/img/structure/B8674836.png)
![2-methylpropan-2-yl 6-ethyl-4-[4-nitro-3-(propan-2-yloxy)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B8674842.png)
![1-(Bromomethyl)-4-[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B8674849.png)
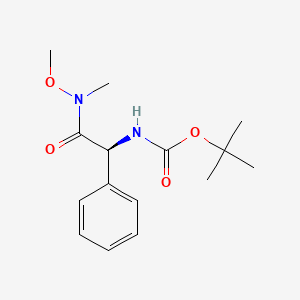
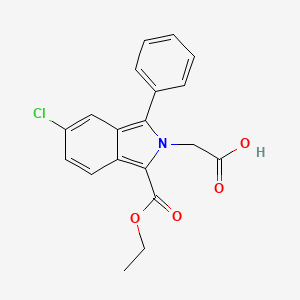
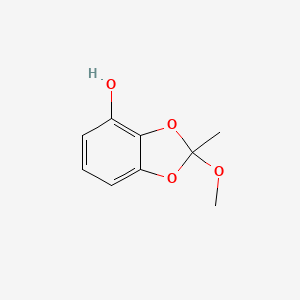
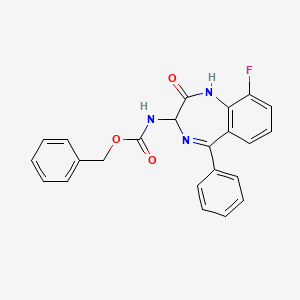
![1-Phenyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B8674871.png)
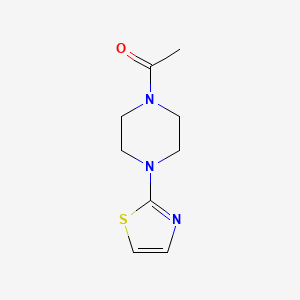
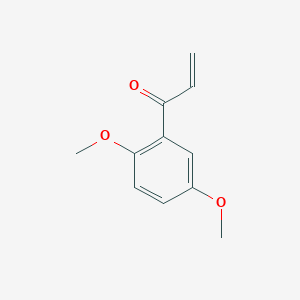
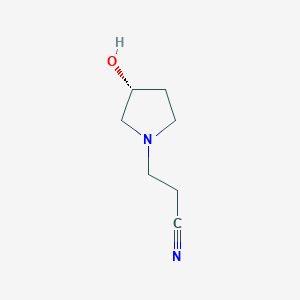
![3-Chloro-5-methylfuro[3,2-b]pyridine](/img/structure/B8674892.png)
